

Application Notes and Protocols: Coupling Fmoc-NH-PEG14-Acid to an Amino Acid

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Compound of Interest

Compound Name: *Fmoc-NH-PEG14-acid*

Cat. No.: *B11934617*

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Introduction

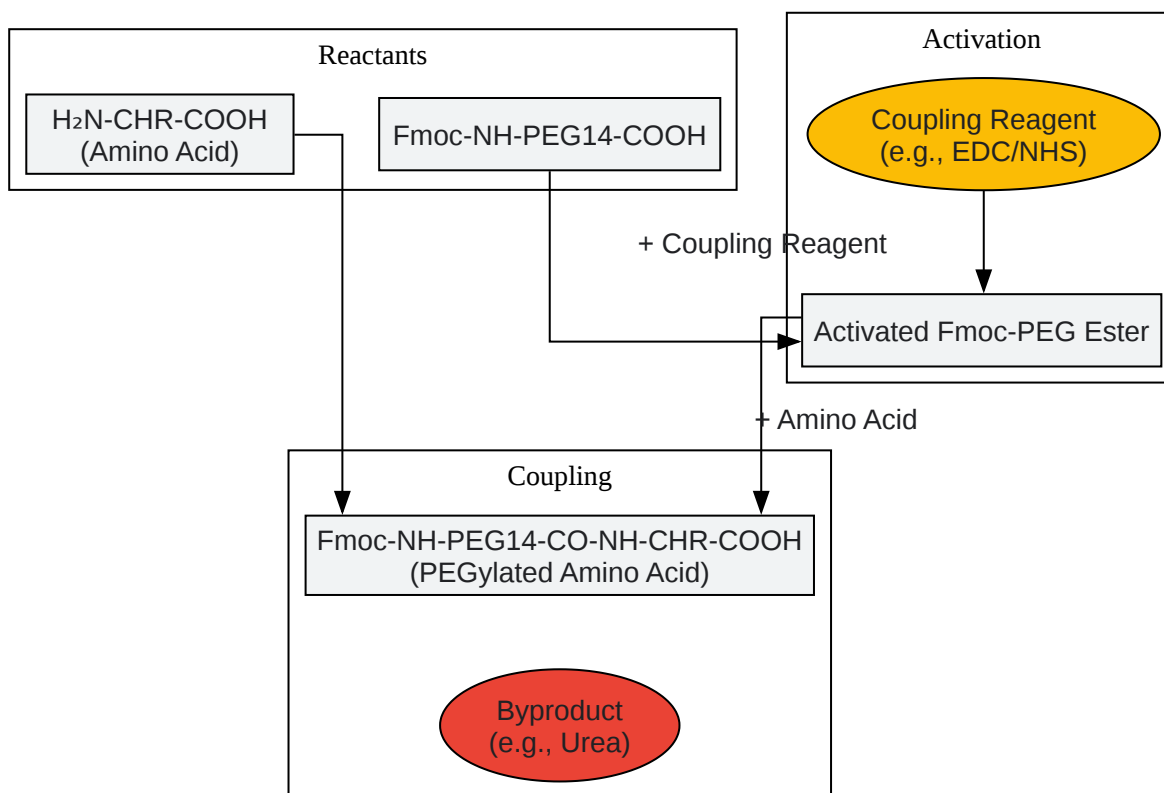
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development and research. PEGylation can enhance the therapeutic properties of peptides, proteins, and small molecules by increasing their hydrodynamic size, which in turn can improve solubility, prolong circulation half-life, and reduce immunogenicity.[1][2][3] **Fmoc-NH-PEG14-acid** is a heterobifunctional linker that provides a flexible PEG spacer, with an Fmoc-protected amine at one end and a carboxylic acid at the other.[4][5] The carboxylic acid moiety can be readily coupled to the free amino group of an amino acid to form a stable amide bond.

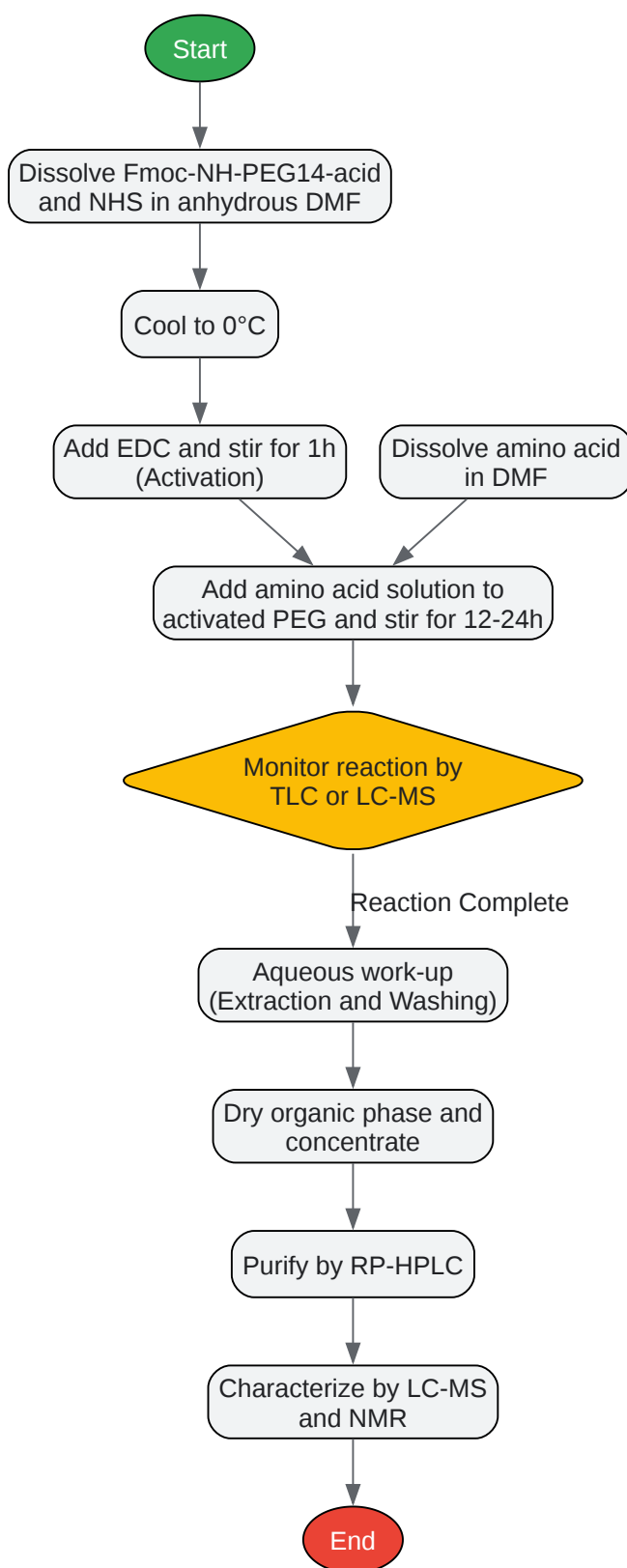
This document provides a detailed protocol for the solution-phase coupling of **Fmoc-NH-PEG14-acid** to an amino acid, subsequent purification, and characterization of the resulting conjugate.

Chemical Reaction Pathway

The coupling of **Fmoc-NH-PEG14-acid** to an amino acid involves the activation of the carboxylic acid group of the PEG linker, followed by nucleophilic attack from the amino group of the amino acid to form an amide bond. Common coupling reagents for this reaction include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as N-

hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization.





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